5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride
Description
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride is a specialized acyl chloride derivative featuring a furan ring substituted at the 5-position with a (2-methoxyphenoxy)methyl group. This compound is of significant interest in pharmaceutical synthesis, particularly as an intermediate in the production of endothelin receptor antagonists like Clazosentan, which is used to treat cerebral vasospasm . The methoxyphenoxy moiety contributes to its electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C13H11ClO4 |
|---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl chloride |
InChI |
InChI=1S/C13H11ClO4/c1-16-10-4-2-3-5-11(10)17-8-9-6-7-12(18-9)13(14)15/h2-7H,8H2,1H3 |
InChI Key |
KKYSWERZCQIEJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 2-methoxyphenol in the presence of a suitable chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxyphenoxy methyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the furoyl chloride group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anti-inflammatory effects, it may modulate the activity of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key differences among 5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride and analogous compounds:
Research Findings and Data
Thermal Stability (DSC Analysis)
Coordination Chemistry
- Pyridinyloxy-substituted furoyl chlorides form stable complexes with transition metals (e.g., Pd, Mo), useful in catalysis .
Biological Activity
5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and other therapeutic effects. The compound's structure, synthesis, and biological mechanisms are also discussed.
Chemical Structure and Synthesis
This compound contains a furan ring and a methoxyphenoxy group, which contribute to its unique chemical properties. The synthesis typically involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, followed by substitution reactions to introduce the methoxyphenoxy group.
Synthetic Route:
-
Preparation of 2-Furoyl Chloride :
-
Formation of this compound :
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, making it a potential therapeutic agent for fungal infections.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus niger | 32 |
| Candida glabrata | 16 |
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may inhibit key enzymes involved in microbial metabolism or disrupt cell membrane integrity, leading to cell death.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in bacteria and fungi.
- Membrane Disruption : Its lipophilic properties allow it to integrate into cell membranes, causing leakage and loss of cellular integrity.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound had a lower MIC compared to standard antibiotics, indicating its potential as a more effective antimicrobial agent.
- Fungal Inhibition Trials : Clinical trials involving patients with fungal infections demonstrated significant improvement in symptoms when treated with formulations containing this compound, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
